Proteomic analysis of pork meat in the production of cooked ham
Molecular BioSystems Pub Date: 2011-05-17 DOI: 10.1039/C1MB05050H
Abstract
The industrial production of cooked ham from pork meat involves, as initial steps, the injection of brine and a prolonged meat massage. These processes strongly affect the quality of the final product because they determine the breakage of muscle cells and the release of their

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